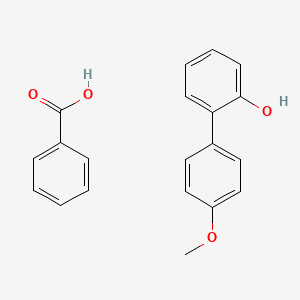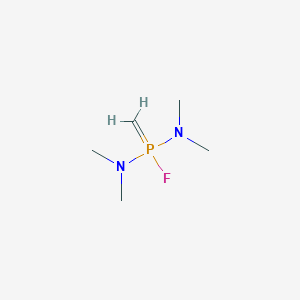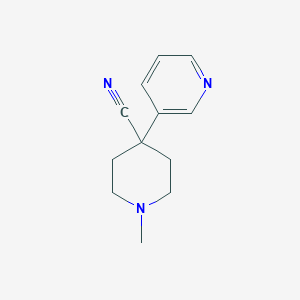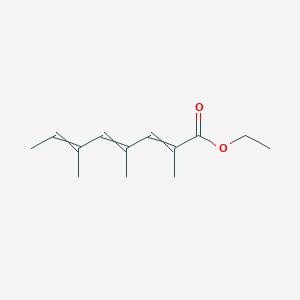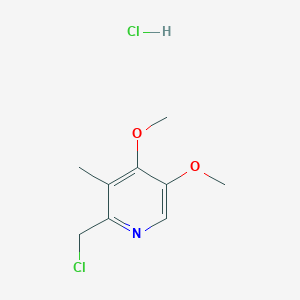
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 g/mol . It is also known by its synonym, methylene methanedisulfonate . This compound is characterized by its white to brown powder or crystalline form and is known for its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide can be synthesized through a two-step process involving sulfonation and dehydration condensation reactions . In the sulfonation reaction, methanesulfonic acid and a sulfonating agent react to form methylene disulfonic acid. This intermediate is then subjected to a dehydration condensation reaction with a formaldehyde compound in the presence of a dehydrating agent, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and solvent extraction .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfide compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways within biological systems . The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the structure and function of biomolecules such as proteins and nucleic acids . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanedisulfonic acid
- Methylene bis(chlorosulfate)
- Hexamethyldisiloxane
- Formaldehyde
Uniqueness
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide is unique due to its specific chemical structure, which includes a nine-membered ring and two sulfonate groups . This structure imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
99591-71-6 |
|---|---|
Molekularformel |
C5H10O6S2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,5,2,4-dioxadithionane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C5H10O6S2/c6-12(7)5-13(8,9)11-4-2-1-3-10-12/h1-5H2 |
InChI-Schlüssel |
FGNILISQKWJFES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOS(=O)(=O)CS(=O)(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
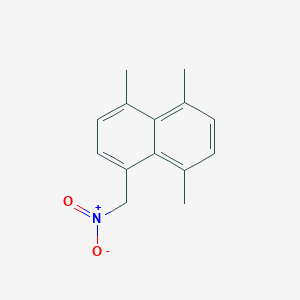
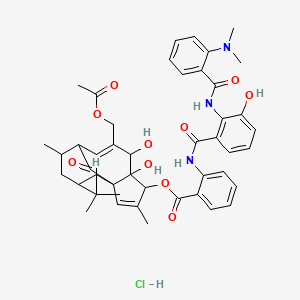
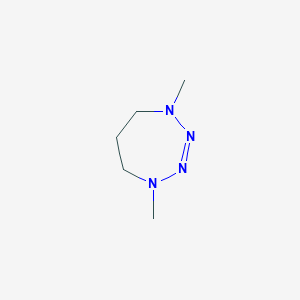
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)

